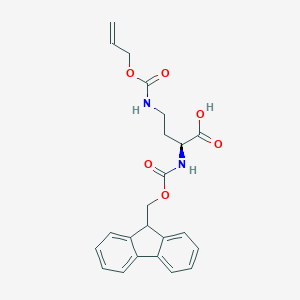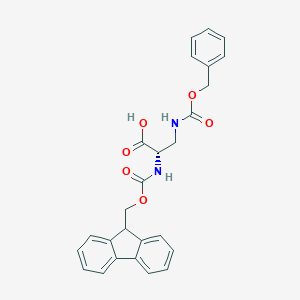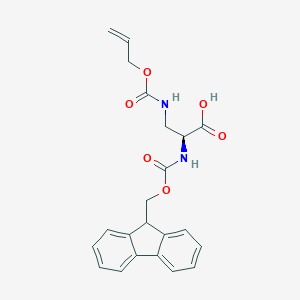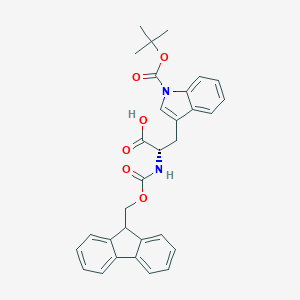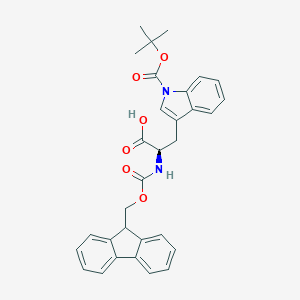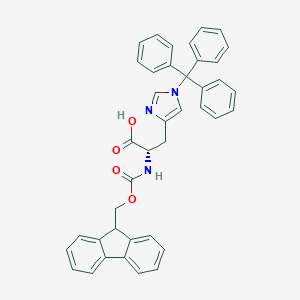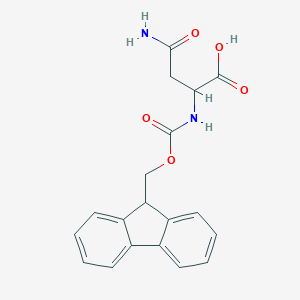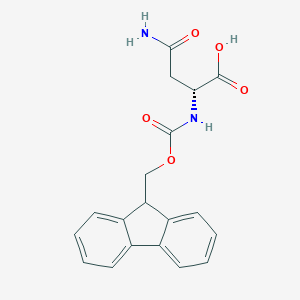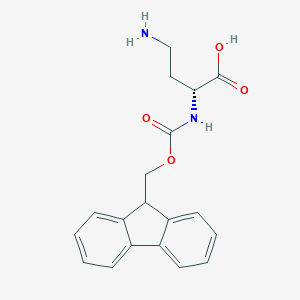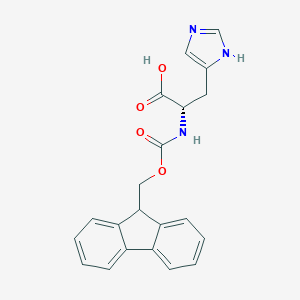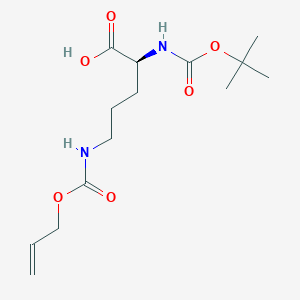
Boc-Orn(Alloc)-OH
Overview
Description
tert-Butoxycarbonyl-L-ornithine-allyloxycarbonyl: , commonly referred to as Boc-Orn(Alloc)-OH , is a derivative of the amino acid ornithine. This compound is widely used in peptide synthesis due to its ability to protect both the amino and carboxyl groups during chemical reactions. The protective groups, tert-butoxycarbonyl and allyloxycarbonyl, ensure that the amino and carboxyl groups remain intact until they are needed for further reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
tert-Butoxycarbonyl Protection: The amino group of ornithine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like tetrahydrofuran at room temperature.
Allyloxycarbonyl Protection: The carboxyl group is protected using allyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction is also carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: The industrial production of tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control of reaction conditions and efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl undergoes deprotection reactions to remove the protective groups. The tert-butoxycarbonyl group is removed using trifluoroacetic acid, while the allyloxycarbonyl group is removed using palladium catalysts.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for tert-butoxycarbonyl removal and palladium catalysts for allyloxycarbonyl removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide and coupling agents like hydroxybenzotriazole.
Major Products:
Deprotected Ornithine: After deprotection, the major product is free ornithine.
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.
Scientific Research Applications
Chemistry:
Peptide Synthesis: tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl is widely used in the synthesis of peptides, which are essential for studying protein structure and function.
Biology:
Protein Engineering: The compound is used in the design and synthesis of novel proteins with specific functions.
Medicine:
Drug Development: tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl is used in the development of peptide-based drugs, which have therapeutic potential for various diseases.
Industry:
Biotechnology: The compound is used in the production of biopharmaceuticals and other biotechnology products.
Mechanism of Action
Protective Groups:
tert-Butoxycarbonyl Group: Protects the amino group by forming a stable carbamate linkage, which can be removed under acidic conditions.
Allyloxycarbonyl Group: Protects the carboxyl group by forming a stable ester linkage, which can be removed using palladium catalysts.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl is involved in the pathways of peptide synthesis, where it acts as a building block for the formation of peptide bonds.
Comparison with Similar Compounds
tert-Butoxycarbonyl-L-lysine-allyloxycarbonyl: Similar to tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl but with lysine instead of ornithine.
tert-Butoxycarbonyl-L-arginine-allyloxycarbonyl: Similar to tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl but with arginine instead of ornithine.
Uniqueness:
Specificity: tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl is unique due to its specific protective groups, which provide stability and ease of removal during peptide synthesis.
Versatility: The compound’s dual protective groups make it versatile for various synthetic applications.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIUYHBPBBOKMJ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373162 | |
| Record name | Boc-Orn(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171820-74-9 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171820-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-Orn(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




